1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of a related compound, Methyl 4-(1H-imidazol-1-yl)benzoate, is C11H10N2O2 .Scientific Research Applications
Sigma Receptor Ligands
Research has shown that spiro[isobenzofuran-1,4'-piperidines] and related compounds exhibit high affinity for sigma receptors, which play a significant role in the central nervous system (CNS). These compounds have been synthesized and evaluated as sigma ligands, with variations in their structures affecting their affinity and selectivity towards sigma 1 and sigma 2 binding sites. For instance, compounds with certain N-substituents show high affinity for sigma 2 binding sites with notable selectivity, suggesting their potential in modulating sigma receptor-mediated processes (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Further investigations into spiro[isobenzofuran-1,4'-piperidines] have identified their potential as central nervous system agents. Early studies focused on compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1,4'-piperidine] due to their significant inhibition of tetrabenazine-induced ptosis, indicating their potential as antidepressants or neuroprotective agents. The structural features, especially the presence of a phenyl group and the basicity of the nitrogen atom, were found to be crucial for their activity (Bauer et al., 1976).
Potential Antihypertensive and Diuretic Properties
Spiro[isobenzofuran-1,4'-piperidines] with specific modifications, such as the attachment of a sulfur atom to the nitrogen, have demonstrated species-specific diuretic and antihypertensive activities in animal models. These findings highlight the versatility of these compounds in potentially addressing cardiovascular conditions (Klioze & Novick, 1978).
Histamine H3 Receptor Inverse Agonists
Some spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists, indicating their potential in modulating histaminergic activity within the brain, which could be relevant for treating various neurological disorders (Jitsuoka et al., 2008).
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring . Therefore, the development of new imidazole derivatives for various therapeutic applications is a promising area of research.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the solubility of a compound in water and other solvents can impact its bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1’-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one . For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy .
Properties
IUPAC Name |
1'-[4-(imidazol-1-ylmethyl)benzoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21(18-7-5-17(6-8-18)15-25-14-11-24-16-25)26-12-9-23(10-13-26)20-4-2-1-3-19(20)22(28)29-23/h1-8,11,14,16H,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVYEOSBUXWZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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